5-imino-5lambda6-thia-8-azaspiro[3.5]nonan-5-one
Description
5-Imino-5λ⁶-thia-8-azaspiro[3.5]nonan-5-one is a spirocyclic compound characterized by a unique combination of functional groups:
- Spirocyclic core: A bicyclic structure with two rings sharing a single atom (spiro[3.5]nonane framework).
- Thia (sulfur) group: The "5λ⁶-thia" designation indicates a sulfur atom in the +6 oxidation state, forming a sulfone group (SO₂).
- Imino group: A NH group replacing a carbonyl oxygen, creating an imine-like structure.
This compound's structural complexity makes it valuable in medicinal chemistry and materials science, particularly for studying hydrogen bonding, metal coordination, and enzyme interactions.
Properties
IUPAC Name |
5-imino-5λ6-thia-8-azaspiro[3.5]nonane 5-oxide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H14N2OS/c8-11(10)5-4-9-6-7(11)2-1-3-7/h8-9H,1-6H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NXGALZBJMVSEDC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2(C1)CNCCS2(=N)=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H14N2OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
174.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-imino-5lambda6-thia-8-azaspiro[3.5]nonan-5-one typically involves the reaction of appropriate precursors under controlled conditions. One common method includes the cyclization of a suitable thioamide with an aziridine derivative. The reaction conditions often require the use of a strong base, such as sodium hydride, in an aprotic solvent like dimethylformamide. The reaction is usually carried out at elevated temperatures to facilitate the cyclization process.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent product quality and yield. The use of automated systems allows for precise control over reaction parameters, such as temperature, pressure, and reactant concentrations. This approach minimizes the risk of side reactions and enhances the overall efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
5-imino-5lambda6-thia-8-azaspiro[3.5]nonan-5-one can undergo various types of chemical reactions, including:
Oxidation: The sulfur atom in the compound can be oxidized to form sulfoxides or sulfones.
Reduction: The imino group can be reduced to an amine using reducing agents like lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the imino group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines, alcohols, or thiols can be used in substitution reactions, often in the presence of a catalyst or under basic conditions.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
5-imino-5lambda6-thia-8-azaspiro[3.5]nonan-5-one has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules, particularly in the development of spirocyclic compounds.
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and protein binding.
Industry: Used in the development of novel materials with unique properties, such as polymers and catalysts.
Mechanism of Action
The mechanism of action of 5-imino-5lambda6-thia-8-azaspiro[3.5]nonan-5-one involves its interaction with molecular targets through its imino and thia groups. These functional groups can form hydrogen bonds and coordinate with metal ions, influencing various biochemical pathways. The spiro structure also allows for unique spatial interactions with biological macromolecules, potentially leading to specific binding and activity.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Functional Group Variations
The table below highlights key differences between 5-imino-5λ⁶-thia-8-azaspiro[3.5]nonan-5-one and related spirocyclic compounds:
Sulfone vs. Non-Sulfone Compounds
- The sulfone group in 5λ⁶-thia derivatives enhances polarity and stability, making them suitable for aqueous reaction conditions . In contrast, non-sulfone analogs like 2-thia-5-azaspiro[3.5]nonane exhibit lower solubility and reactivity .
Imino vs. Amino/Ketone Groups
- The imino group in the target compound can participate in tautomerization and form Schiff bases, unlike the amino group in 8-amino-5-thiaspiro[3.5]nonane 5,5-dioxide . This property is advantageous in catalysis and drug design.
- Ketone-containing analogs (e.g., 5-azaspiro[3.5]nonan-8-one) are more reactive toward nucleophiles but lack the sulfur-based electronic effects seen in sulfones .
Pharmacological Potential
- Sulfone-imino hybrids are under investigation for antimicrobial and anti-inflammatory applications, leveraging their dual hydrogen-bonding and electron-withdrawing properties .
- Comparative studies with 2,8-dioxa-5-azaspiro[3.5]nonane highlight the importance of sulfur in enhancing metabolic stability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
